(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
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Overview
Description
(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone: is a synthetic organic compound that features a cyclopropyl group attached to a fluorophenyl ring and a piperazine ring substituted with another fluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s known that similar compounds inhibit the degradation of certain endocannabinoids , leading to an elevation of these substances in the body. This could suggest a similar interaction for this compound with its targets.
Biochemical Pathways
Related compounds have been found to affect the endocannabinoid system , which plays a role in a variety of physiological processes including pain sensation, mood, and memory.
Pharmacokinetics
Similar compounds have been found to bind to their target enzymes in a time- and dose-dependent manner , suggesting a potential impact on the bioavailability of this compound.
Result of Action
Related compounds have been found to exhibit antinociceptive efficacy in models of inflammatory and neuropathic pain , suggesting a potential therapeutic application for this compound.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as dosage and timing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a nucleophile.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a diamine and a dihaloalkane.
Final Coupling Reaction: The final step involves coupling the cyclopropyl-fluorophenyl intermediate with the piperazine-fluorophenyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques like crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the piperazine ring, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor-ligand interactions, especially in the context of neurotransmitter systems.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
(1-(4-Chlorophenyl)cyclopropyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone: Similar structure but with chlorine atoms instead of fluorine.
(1-(4-Methylphenyl)cyclopropyl)(4-(2-methylphenyl)piperazin-1-yl)methanone: Similar structure but with methyl groups instead of fluorine.
Uniqueness
- The presence of fluorine atoms in (1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone enhances its lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties compared to its analogs with different substituents.
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O/c21-16-7-5-15(6-8-16)20(9-10-20)19(25)24-13-11-23(12-14-24)18-4-2-1-3-17(18)22/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGVZDWULQRLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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